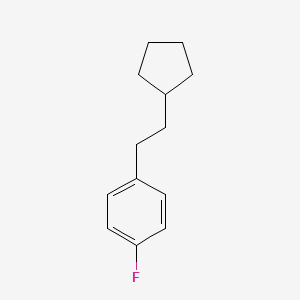

1-Fluoro-4-(2-cyclopentylethyl)benzene

Description

1-Fluoro-4-(2-cyclopentylethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the para position and a 2-cyclopentylethyl group. This alkyl-fluorobenzene derivative combines the electronic effects of fluorine (strong electron-withdrawing) with the steric and lipophilic contributions of the cyclopentylethyl moiety.

Properties

CAS No. |

797752-67-1 |

|---|---|

Molecular Formula |

C13H17F |

Molecular Weight |

192.27 g/mol |

IUPAC Name |

1-(2-cyclopentylethyl)-4-fluorobenzene |

InChI |

InChI=1S/C13H17F/c14-13-9-7-12(8-10-13)6-5-11-3-1-2-4-11/h7-11H,1-6H2 |

InChI Key |

ZXUDTNYBASADKA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Fluoro-4-(2-cyclopentylethyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with benzene derivatives, such as fluorobenzene and cyclopentylethyl bromide.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a Grignard reagent, where cyclopentylethyl magnesium bromide is reacted with fluorobenzene.

Industrial Production: On an industrial scale, the synthesis may involve catalytic hydrogenation and halogenation processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Fluoro-4-(2-cyclopentylethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted by nucleophiles under specific conditions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions: Typical reagents include strong bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Major Products: The major products depend on the type of reaction and conditions used, ranging from substituted benzene derivatives to alcohols and hydrocarbons.

Scientific Research Applications

1-Fluoro-4-(2-cyclopentylethyl)benzene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(2-cyclopentylethyl)benzene involves its interaction with molecular targets through:

Electrophilic Aromatic Substitution: The fluoro group activates the benzene ring towards electrophilic attack, facilitating substitution reactions.

Pathways Involved: The compound can participate in various metabolic pathways, depending on its functional groups and the presence of specific enzymes.

Comparison with Similar Compounds

Key Observations :

- Electron Effects : The cyclopentylethyl group donates electrons weakly via hyperconjugation, contrasting with electron-withdrawing groups like sulfonyl (SO₂) or fluoropropyl (C–F) .

- Steric Hindrance : The cyclopentylethyl group imposes greater steric bulk compared to linear chains (e.g., iodopropyl) but less than silyl or bicyclohexyl substituents .

Electrophilic Substitution

- The para-fluorine directs electrophilic attacks to the ortho and meta positions. However, bulky substituents like cyclopentylethyl hinder such reactions. For example, sulfonylation or nitration of 1-fluoro-4-(phenylsulfonyl)benzene is less feasible due to steric and electronic deactivation .

- In contrast, 1-fluoro-4-(trimethylsilyl)benzene undergoes facile protodesilylation under acidic conditions, leveraging the Si–C bond’s lability .

Functionalization of Alkyl Chains

- The cyclopentylethyl group’s tertiary C–H bonds may participate in radical or oxidation reactions. Analogous compounds like 1-fluoro-4-(3-iodopropyl)benzene are used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine’s leaving-group ability .

Physical Properties

| Property | This compound | 1-Fluoro-4-(3-iodopropyl)benzene | 1-Fluoro-4-(trimethylsilyl)benzene |

|---|---|---|---|

| Boiling Point | ~250–270°C (estimated) | Not reported | 92–93°C at 60 mmHg |

| Density | ~0.98 g/cm³ (estimated) | Not reported | 0.945 g/mL at 25°C |

| Lipophilicity (LogP) | ~4.2 (predicted) | ~3.8 (predicted) | ~3.5 (predicted) |

Notes:

Biological Activity

1-Fluoro-4-(2-cyclopentylethyl)benzene is a compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article explores its biological properties, mechanisms of action, and possible applications based on current research findings.

Chemical Structure and Properties

This compound features a fluorine atom attached to a benzene ring, with a cyclopentylethyl group as a substituent. This structure may influence its interaction with biological targets, enhancing its pharmacological profile.

Research indicates that compounds similar to this compound may act as selective inhibitors of various kinases, particularly casein kinase 1 (CK1). CK1 is implicated in several cellular processes, including cell cycle regulation and apoptosis. Inhibition of CK1 has been associated with therapeutic effects in hematological cancers and colon cancer .

Anticancer Potential

The compound has shown promise in preclinical studies for its potential to inhibit tumor growth. For instance, analogs of this compound have demonstrated significant efficacy in inhibiting the proliferation of cancer cells in vitro and in vivo. The inhibition of CK1 has been linked to increased apoptosis in cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, one study reported that an analogue exhibited an IC50 value of approximately 100 nM against HT29 colon cancer cells, indicating potent anticancer activity .

In Vivo Efficacy

In vivo experiments using mouse models have shown that these compounds can significantly reduce tumor size when administered at specific dosages. For instance, a related compound was reported to achieve over 100% tumor growth inhibition (TGI) at doses of 12.5 mg/kg .

Data Table: Biological Activity Summary

| Study Type | Compound | Cell Line | IC50 (nM) | Effect |

|---|---|---|---|---|

| In Vitro | This compound | HT29 | ~100 | Induces apoptosis |

| In Vivo | Related analogue | Mouse Model | N/A | >100% TGI at 12.5 mg/kg |

| Mechanism | CK1 Inhibition | Various | N/A | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.